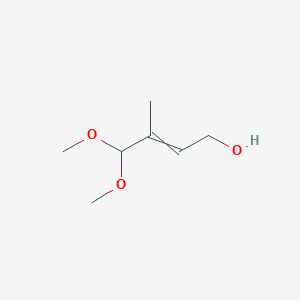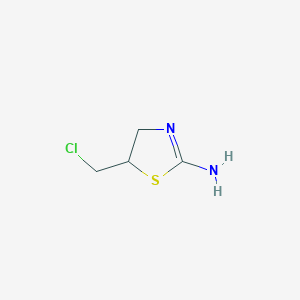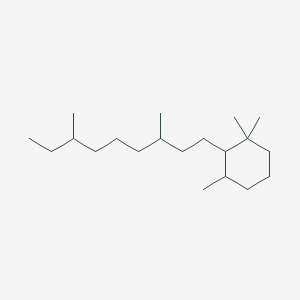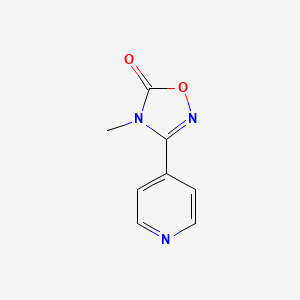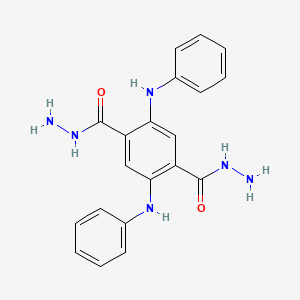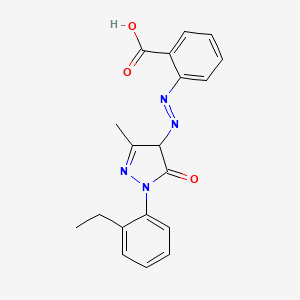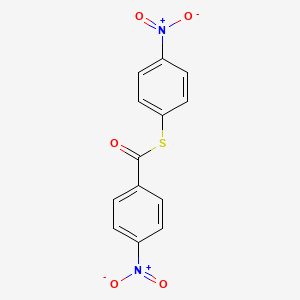
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile: is a synthetic compound derived from the steroid hormone epiandrosterone. Epiandrosterone is a metabolite of testosterone and dihydrotestosterone (DHT) and is known for its weak androgenic activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves several steps, starting from epiandrosterone. The key steps include:
Oxidation: of epiandrosterone to form the corresponding ketone.
Amination: to introduce the amino group.
Condensation: with benzonitrile to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: using specific oxidizing agents.
Controlled amination: under specific temperature and pressure conditions.
Purification: through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products:
Oxidized derivatives: with different functional groups.
Reduced products: with altered hydrogenation states.
Substituted compounds: with various functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating androgenic activity.
- Used in studies related to hormone metabolism and signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in hormone replacement therapy.
- Studied for its effects on muscle growth and fat metabolism.
Industry:
- Utilized in the production of steroid-based pharmaceuticals.
- Used in the development of performance-enhancing supplements.
Mécanisme D'action
The mechanism of action of p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include:
Androgen receptors: in muscle and fat tissues.
Enzymes: involved in steroid metabolism, such as 5α-reductase and 17β-hydroxysteroid dehydrogenase.
Comparaison Avec Des Composés Similaires
Epiandrosterone: A precursor and metabolite with weak androgenic activity.
Androsterone: Another metabolite of testosterone with similar properties.
3β-Hydroxy-5α-androstan-17-one: Known for its role in muscle growth and fat metabolism.
Uniqueness:
- p-(((17-beta-Hydroxy-5-alpha-androstan-3-ylidene)amino)oxy)benzonitrile is unique due to its specific structural modifications, which enhance its binding affinity to androgen receptors and its stability under various conditions.
Propriétés
Numéro CAS |
64584-57-2 |
|---|---|
Formule moléculaire |
C26H34N2O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
4-[(Z)-[(5S,10S,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxybenzonitrile |
InChI |
InChI=1S/C26H34N2O2/c1-25-13-11-19(28-30-20-6-3-17(16-27)4-7-20)15-18(25)5-8-21-22-9-10-24(29)26(22,2)14-12-23(21)25/h3-4,6-7,18,21-24,29H,5,8-15H2,1-2H3/b28-19-/t18-,21?,22?,23?,24-,25-,26-/m0/s1 |
Clé InChI |
VCOVXRSXBZKBGF-ZSJNWVFTSA-N |
SMILES isomérique |
C[C@]12CC/C(=N/OC3=CC=C(C=C3)C#N)/C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C |
SMILES canonique |
CC12CCC(=NOC3=CC=C(C=C3)C#N)CC1CCC4C2CCC5(C4CCC5O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


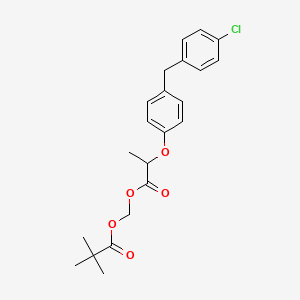

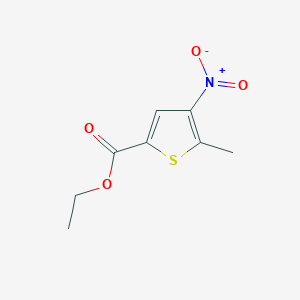
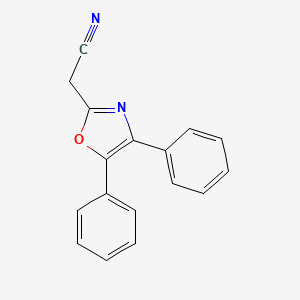
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
